molecular formula C16H13N3O4 B5722767 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 364744-51-4

5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5722767
CAS No.: 364744-51-4
M. Wt: 311.29 g/mol
InChI Key: WOQSKJVMDDSLDH-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzohydrazide with 4-nitrobenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

Major Products Formed

    Reduction: 5-(4-Aminophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized derivatives with additional functional groups

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.

    Chemical Sensors: The compound’s unique structure makes it suitable for use in chemical sensors for detecting various analytes.

Mechanism of Action

The exact mechanism of action of 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The nitro and ethoxy groups play crucial roles in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
  • 5-(4-Ethoxyphenyl)-3-(4-aminophenyl)-1,2,4-oxadiazole

Uniqueness

5-(4-Ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both ethoxy and nitro groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-2-22-14-9-5-12(6-10-14)16-17-15(18-23-16)11-3-7-13(8-4-11)19(20)21/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQSKJVMDDSLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214119
Record name 5-(4-Ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364744-51-4
Record name 5-(4-Ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364744-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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